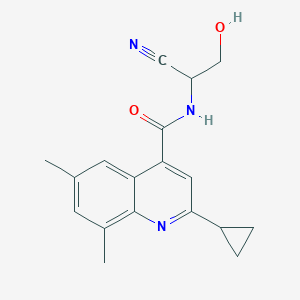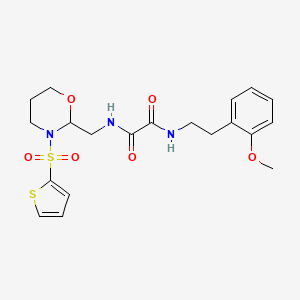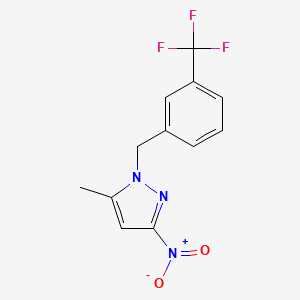![molecular formula C21H19ClF3N5O B2915247 N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide CAS No. 338772-61-5](/img/structure/B2915247.png)
N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with multiple functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and two pyridine rings. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the two pyridine rings and the amide group. The electron-withdrawing nature of the trifluoromethyl group would also influence the compound’s structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine rings could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the pyridine rings could contribute to its aromaticity .科学的研究の応用
Synthesis and Characterization in Polymer Chemistry
A study conducted by Yang, Hsiao, and Yang (1999) focused on the synthesis and characterization of aromatic polyamides using a process that started from the nucleophilic aromatic substitution reaction of p-fluorobenzonitrile and p-chloronitrobenzene with tert-butylhydroquinone. The resulting polyamides were found to be readily soluble in various organic solvents and could form transparent and tough films. These polyamides displayed high glass transition temperatures and significant thermal stability (Yang, Hsiao, & Yang, 1999).
Aromatic Polyamides and Polyimides Based on Specific Diamines
In another study, Yang and Lin (1995) synthesized aromatic polyamides and polyimides using 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine as the monomer. These materials were amorphous, highly soluble in polar solvents, and could be converted into transparent and flexible films. The study highlighted their high glass transition temperatures and remarkable thermal stability (Yang & Lin, 1995).
Application in Antitubercular Drug Discovery
Sriram et al. (2010) synthesized novel derivatives as potential antitubercular agents. One of the derivatives demonstrated significant in-vitro and in-vivo activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent (Sriram et al., 2010).
Development of Novel Insecticides
A study by Tohnishi et al. (2005) described Flubendiamide, a novel class of insecticide with a unique chemical structure. This compound showed extreme insecticidal activity, particularly against lepidopterous pests, and was considered safe for non-target organisms. Its novel mode of action and high efficacy make it a potential candidate for integrated pest management programs (Tohnishi et al., 2005).
Protein Oxidation Marker Analysis
Pietzsch, Kopprasch, and Bergmann (2003) discussed the use of N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters for the determination of 3-chlorotyrosine, a specific marker of myeloperoxidase-catalyzed protein oxidation. This study highlights the importance of such derivatives in analyzing specific protein oxidation processes (Pietzsch, Kopprasch, & Bergmann, 2003).
作用機序
Target of Action
It’s known that similar compounds are often used in the agrochemical and pharmaceutical industries . They are typically designed to interact with specific proteins or enzymes in pests or disease-causing organisms .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby inhibiting their function . This can lead to the death of the pest or disease-causing organism, or it can prevent them from causing further harm .
Biochemical Pathways
It’s known that similar compounds often affect pathways related to the survival and reproduction of pests or disease-causing organisms . By inhibiting these pathways, the compounds can effectively control the pests or diseases .
Pharmacokinetics
It’s known that similar compounds often have good bioavailability, meaning they can be effectively absorbed and distributed within the organism . They are also typically metabolized and excreted in a manner that allows them to maintain their efficacy while minimizing harm to non-target organisms .
Result of Action
It’s known that similar compounds often lead to the death of pests or disease-causing organisms, or they can prevent these organisms from causing further harm . This can result in improved crop yields in the case of agrochemicals, or improved health outcomes in the case of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how well the compound works and how long it remains effective . .
将来の方向性
特性
IUPAC Name |
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c1-13-4-6-14(7-5-13)20(31)30-17-3-2-8-26-19(17)28-10-9-27-18-16(22)11-15(12-29-18)21(23,24)25/h2-8,11-12H,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDGFPHZALFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)
![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)
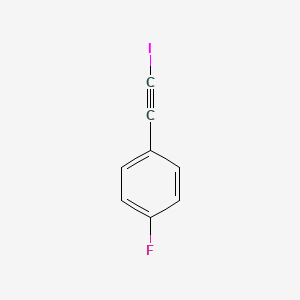
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)
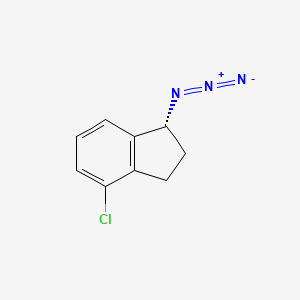
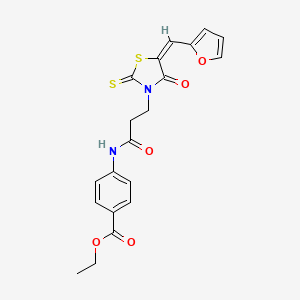
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)
